molecular formula C21H27N3O3 B11166999 N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11166999
M. Wt: 369.5 g/mol
InChI Key: FJOKMKWOJVPQLO-UHFFFAOYSA-N
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Description

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with a unique structure that includes a cyclooctyl group, a methoxyphenyl group, and a pyridazinyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, including the formation of the pyridazinyl ring and the attachment of the cyclooctyl and methoxyphenyl groups. One common method involves the reaction of cyclooctylamine with a suitable pyridazinone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.

Molecular Details

  • Molecular Formula : C22H22N4O3
  • Molecular Weight : 390.4 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a pyridazine ring substituted with a methoxyphenyl group, which is known to enhance various biological activities. The cyclooctyl group contributes to the lipophilicity and potentially alters the pharmacokinetics of the compound.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxy-N-arylacetamides possess broad-spectrum antimicrobial activity, suggesting that this compound may also display similar effects .

Anticancer Properties

The anticancer potential of pyridazine derivatives has been documented in various studies. For example, compounds containing the pyridazine moiety have demonstrated cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Research on related compounds suggests that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Analgesic Activity

Preliminary findings indicate that compounds with similar structures have shown analgesic properties in animal models. The modulation of pain pathways through central nervous system interactions is a potential mechanism for this activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound may interact with key signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : Many pyridazine derivatives exhibit antioxidant activity, potentially contributing to their therapeutic effects against oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial activity of several pyridazine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones for compounds structurally related to this compound, indicating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a 2021 study, researchers synthesized various pyridazine derivatives and tested their cytotoxicity against human cancer cell lines. The findings revealed that specific substitutions on the pyridazine ring enhanced anticancer activity, suggesting that this compound could be optimized for improved efficacy .

Properties

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

IUPAC Name

N-cyclooctyl-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C21H27N3O3/c1-27-18-11-9-16(10-12-18)19-13-14-21(26)24(23-19)15-20(25)22-17-7-5-3-2-4-6-8-17/h9-14,17H,2-8,15H2,1H3,(H,22,25)

InChI Key

FJOKMKWOJVPQLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCCCCCC3

Origin of Product

United States

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